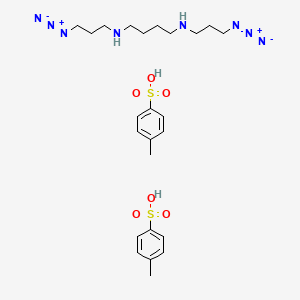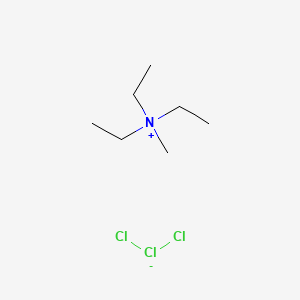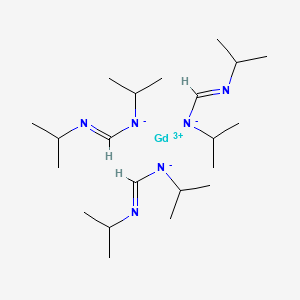![molecular formula C17H22Cl2NPPd B6288683 [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% CAS No. 85719-56-8](/img/structure/B6288683.png)
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98% (abbreviated as Pd(DMPP)Cl2) is a coordination compound of palladium, a transition metal, and the ligand [(2-dimethylamino)propyldiphenylphosphine]. It is an organometallic compound with a wide range of applications in chemical synthesis, catalysis, and scientific research.
Wissenschaftliche Forschungsanwendungen
Pd(DMPP)Cl2 has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. It is also used in the synthesis of polymersization catalysts, such as polyethylene and polypropylene. Pd(DMPP)Cl2 is also used as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, it is used in the synthesis of nanomaterials, such as nanotubes and nanoparticles.
Wirkmechanismus
Pd(DMPP)Cl2 acts as a catalyst in the synthesis of organic compounds by facilitating the formation of reactive intermediates. The mechanism of action of Pd(DMPP)Cl2 is based on the coordination of the palladium atom with the phosphine ligand. The coordination of the palladium atom with the phosphine ligand facilitates the formation of reactive intermediates, which can then undergo further reactions to form the desired products.
Biochemical and Physiological Effects
Pd(DMPP)Cl2 has been shown to have no adverse effects on human health. However, it is important to note that the compound has not been extensively tested and should be handled with caution. In addition, the compound should not be ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Pd(DMPP)Cl2 has several advantages for lab experiments. It is a relatively inexpensive and easy to use catalyst. In addition, it is a highly efficient catalyst, which can facilitate the synthesis of a wide range of organic compounds. The main limitation of Pd(DMPP)Cl2 is that it must be handled with caution as it is a potentially hazardous compound.
Zukünftige Richtungen
There are several potential future directions for Pd(DMPP)Cl2. One potential direction is the development of new catalysts based on the Pd(DMPP)Cl2 structure. Another potential direction is the development of new methods for the synthesis of organic compounds using Pd(DMPP)Cl2. Additionally, further research could be conducted to explore the potential applications of Pd(DMPP)Cl2 in the synthesis of pharmaceuticals and nanomaterials. Finally, further research could be conducted to explore the potential biochemical and physiological effects of Pd(DMPP)Cl2.
Synthesemethoden
Pd(DMPP)Cl2 is synthesized via a three-step process. The first step involves the reaction of diphenylphosphine with 2-dimethylaminopropene to form the phosphine ligand [(2-dimethylamino)propyldiphenylphosphine]. The second step involves the reaction of the phosphine ligand with palladium(II) chloride to form the Pd(DMPP)Cl2 complex. The third step involves the purification of the Pd(DMPP)Cl2 complex. The overall reaction can be represented as:
2-Dimethylaminopropene + Diphenylphosphine → [(2-dimethylamino)propyldiphenylphosphine]
[(2-dimethylamino)propyldiphenylphosphine] + PdCl2 → Pd(DMPP)Cl2
Eigenschaften
IUPAC Name |
1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNZHLBSYLLCRW-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2NPPd |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-[(S,S)-1,2-Diaminodiamantane]oxalatoplatinum(II)](/img/structure/B6288602.png)

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288645.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)